An In-depth Technical Guide to (3-Methoxypyridin-2-YL)methanamine: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to (3-Methoxypyridin-2-YL)methanamine: A Key Building Block in Modern Drug Discovery
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (3-Methoxypyridin-2-YL)methanamine, a pivotal heterocyclic amine building block. We will delve into its chemical identity, core properties, synthesis, and its significant role as a scaffold in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors.
Core Chemical Identity and Properties
(3-Methoxypyridin-2-YL)methanamine is a substituted pyridine derivative featuring a methoxy group at the 3-position and an aminomethyl group at the 2-position. This specific arrangement of functional groups imparts unique electronic and steric properties, making it a valuable synthon in medicinal chemistry.
The compound is most commonly handled and available as its free base or as hydrochloride salts. It is crucial to distinguish between these forms, as their properties and handling requirements differ.
| Identifier | Data | Source(s) |
| Chemical Name | (3-Methoxypyridin-2-yl)methanamine | PubChem[1] |
| CAS Number | 595560-87-5 (Free Base) | Biosynth[2] |
| 1588441-00-2 (Hydrochloride) | ||
| 1276056-71-3 (Dihydrochloride) | ||
| Molecular Formula | C₇H₁₀N₂O | PubChem[1] |
| Molecular Weight | 138.17 g/mol | Biosynth[2] |
| PubChem CID | 45079526 | PubChem[1] |
Table 1: Core Identifiers for (3-Methoxypyridin-2-YL)methanamine.
A summary of its key physicochemical properties is presented below. These values are essential for planning reactions, purification, and formulation.
| Property | Value | Source(s) |
| Appearance | Not specified; likely an oil or low-melting solid | - |
| Boiling Point | 228.6 °C (Predicted) | Biosynth[2] |
| Density | 1.09 g/cm³ (Predicted) | Biosynth[2] |
| Flash Point | 92.0 °C (Predicted) | Biosynth[2] |
| XLogP3-AA | -0.3 (Predicted) | |
| Solubility | Data not available; expected to be soluble in polar organic solvents. Salt forms are likely water-soluble. | - |
Table 2: Physicochemical Properties of (3-Methoxypyridin-2-YL)methanamine (Free Base).
Synthesis and Chemical Reactivity
The synthesis of (3-Methoxypyridin-2-YL)methanamine is not widely detailed in standard literature, but logical synthetic routes can be devised from common pyridine precursors. A prevalent and effective strategy involves the reduction of the corresponding nitrile, 3-methoxy-2-cyanopyridine.
Experimental Protocol: Synthesis via Nitrile Reduction
This protocol outlines a robust method for the preparation of (3-Methoxypyridin-2-YL)methanamine from 3-methoxy-2-cyanopyridine. The choice of reducing agent is critical; strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation are effective.
Step 1: Preparation of 3-methoxy-2-cyanopyridine (Starting Material) The starting nitrile can be prepared from 2-halo-3-methoxypyridine through cyanation, often using a cyanide source like CuCN or NaCN with a palladium catalyst.[3][4]
Step 2: Reduction of 3-methoxy-2-cyanopyridine
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Reagents & Equipment:
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3-methoxy-2-cyanopyridine
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Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel for hydrogenation
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Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether for LiAlH₄; Methanol or Ethanol for hydrogenation)
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Round-bottom flask, reflux condenser, magnetic stirrer
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Inert atmosphere (Nitrogen or Argon) for LiAlH₄ reduction
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-
Procedure (using LiAlH₄):
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Under an inert atmosphere, suspend LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
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Cool the suspension to 0 °C using an ice bath.
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Dissolve 3-methoxy-2-cyanopyridine (1.0 equivalent) in anhydrous THF.
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Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.
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Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
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Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).
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Remove the solvent under reduced pressure to yield the crude (3-Methoxypyridin-2-YL)methanamine, which can be purified by vacuum distillation or column chromatography.
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The causality behind this choice of method lies in the high efficiency and reliability of reducing nitriles to primary amines with LiAlH₄. The inert atmosphere is critical to prevent the highly reactive LiAlH₄ from reacting with atmospheric moisture. The Fieser workup is a standard, safe, and effective method for neutralizing the excess hydride and aluminum salts, resulting in an easily filterable solid.
Caption: The PI3K/AKT/mTOR pathway and points of inhibition.
Safety and Handling
As with any active chemical reagent, proper handling of (3-Methoxypyridin-2-YL)methanamine and its salts is paramount. The hydrochloride salt is classified as a hazardous substance.
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Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
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Precautionary Measures:
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Wear protective gloves, protective clothing, eye protection, and face protection (P280).
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Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261).
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Use only outdoors or in a well-ventilated area (P271).
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In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
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Store in a well-ventilated place. Keep container tightly closed (P403+P233).
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Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound.
Conclusion
(3-Methoxypyridin-2-YL)methanamine is more than just a chemical intermediate; it is an enabling tool for the advancement of modern medicinal chemistry. Its specific structural features provide a robust platform for the synthesis of highly potent and selective kinase inhibitors, particularly those targeting the PI3K/mTOR pathway. Understanding its properties, synthesis, and reactivity is key for any researcher working in the field of oncology and signal transduction inhibitor design.
References
-
Yuan, J., et al. (2011). PF-04691502, a Potent and Selective Oral Inhibitor of PI3K and mTOR Kinases with Antitumor Activity. Molecular Cancer Therapeutics, 10(8), 1417-1428. Available at: [Link]
-
Gao, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. Available at: [Link]
-
ResearchGate. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available at: [Link]
-
Norman, P. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Expert Opinion on Therapeutic Patents, 22(5), 469-506. Available at: [Link]
-
Zhang, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 881315. Available at: [Link]
-
Patel, R., et al. (2014). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 24(1), 214-220. Available at: [Link]
- Google Patents. (1989). Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation. CA2002757A1.
- Google Patents. (2014). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. CN103664886A.
- Google Patents. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. CN103130741A.
-
SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Available at: [Link]
-
ResearchGate. (2016). The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. Available at: [Link]
- Google Patents. (2004). Process for the preparation of 2-cyanopyridines. US6699993B1.
-
Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993-997. Available at: [Link]
-
Barlaam, B., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(22), 9424-9446. Available at: [Link]
-
Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527. Available at: [Link]
- Google Patents. (2007). Process for the preparation of 2-cyanopyridine derivatives. EP1746089A1.
-
Semantic Scholar. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Available at: [Link]
-
UPCommons. (2016). European Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (3-Methoxypyridin-2-yl)methanamine. Available at: [Link]
- Google Patents. (2006). Process for producing 2,3-diamino-6-methoxypyridine. US7256295B2.
Sources
- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 3. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 4. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]

